Welcome to the BenchChem Online Store!
molecular formula C8H13N3O B8315472 (1-(4-amino-1H-pyrazol-1-yl)cyclobutyl)methanol

(1-(4-amino-1H-pyrazol-1-yl)cyclobutyl)methanol

Cat. No. B8315472
M. Wt: 167.21 g/mol
InChI Key: WSAZBDATEHNLGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09187453B2

Procedure details

To a solution of (1-(4-nitro-1H-pyrazol-1-yl)cyclobutyl)methanol (480 mg) obtained in Step B of Example 127 in ethanol (30 mL) was added 10% palladium-carbon (100 mg), and the mixture was stirred at room temperature for 10 hr under hydrogen atmosphere (at normal pressures). The palladium-carbon was removed by filtration through Celite, and the solvent was evaporated under reduced pressure to give the title compound (400 mg).
Name
(1-(4-nitro-1H-pyrazol-1-yl)cyclobutyl)methanol
Quantity
480 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
100 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[N:6][N:7]([C:9]2([CH2:13][OH:14])[CH2:12][CH2:11][CH2:10]2)[CH:8]=1)([O-])=O>C(O)C.[C].[Pd]>[NH2:1][C:4]1[CH:5]=[N:6][N:7]([C:9]2([CH2:13][OH:14])[CH2:12][CH2:11][CH2:10]2)[CH:8]=1 |f:2.3|

Inputs

Step One
Name
(1-(4-nitro-1H-pyrazol-1-yl)cyclobutyl)methanol
Quantity
480 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=NN(C1)C1(CCC1)CO
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Name
palladium-carbon
Quantity
100 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 10 hr under hydrogen atmosphere (at normal pressures)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The palladium-carbon was removed by filtration through Celite
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
NC=1C=NN(C1)C1(CCC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 400 mg
YIELD: CALCULATEDPERCENTYIELD 98.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.